molecular formula C18H20N2O3S B223393 2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole

2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole

Cat. No.: B223393
M. Wt: 344.4 g/mol
InChI Key: YUSAZIXLHGQREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole is a synthetic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a sulfonyl group attached to a naphthalene ring, which is further connected to an imidazole ring through an ethyl chain. The unique structure of this compound makes it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene sulfonyl chloride, which is then reacted with 2-ethylimidazole under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or toluene and bases such as triethylamine or sodium hydroxide. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance the yield and purity of the product. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions with biological macromolecules, affecting their function and stability. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-1H-imidazole
  • 2-ethyl-1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole
  • 2-ethyl-1-[(4-butoxynaphthalen-1-yl)sulfonyl]-1H-imidazole

Uniqueness

Compared to similar compounds, 2-Ethyl-1-[(4-propoxynaphthyl)sulfonyl]imidazole exhibits unique properties due to the presence of the propoxy group. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

2-ethyl-1-(4-propoxynaphthalen-1-yl)sulfonylimidazole

InChI

InChI=1S/C18H20N2O3S/c1-3-13-23-16-9-10-17(15-8-6-5-7-14(15)16)24(21,22)20-12-11-19-18(20)4-2/h5-12H,3-4,13H2,1-2H3

InChI Key

YUSAZIXLHGQREP-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3CC

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CN=C3CC

Origin of Product

United States

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